molecular formula C21H27NO3 B14338182 1-Benzyl-3-[(2-ethoxyphenoxy)methyl]piperidin-3-ol CAS No. 104778-55-4

1-Benzyl-3-[(2-ethoxyphenoxy)methyl]piperidin-3-ol

Cat. No.: B14338182
CAS No.: 104778-55-4
M. Wt: 341.4 g/mol
InChI Key: QVENGXZAMBTWGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-[(2-ethoxyphenoxy)methyl]piperidin-3-ol is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine-containing compounds are widely used as building blocks in drug design due to their versatile chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-[(2-ethoxyphenoxy)methyl]piperidin-3-ol typically involves the reaction of piperidine with benzyl chloride and 2-ethoxyphenol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-[(2-ethoxyphenoxy)methyl]piperidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Benzyl-3-[(2-ethoxyphenoxy)methyl]piperidin-3-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1-Benzyl-3-[(2-ethoxyphenoxy)methyl]piperidin-3-ol involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and enzyme inhibition .

Comparison with Similar Compounds

  • 3-[(2-ethoxyphenoxy)methyl]morpholine
  • 1-Benzyl-3-[(2-ethoxyphenoxy)methyl]piperidine

Comparison: 1-Benzyl-3-[(2-ethoxyphenoxy)methyl]piperidin-3-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity patterns and biological activities, making it a valuable compound for various applications .

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical structure and reactivity make it a valuable tool in the synthesis of complex molecules and the development of new therapeutic agents.

Properties

CAS No.

104778-55-4

Molecular Formula

C21H27NO3

Molecular Weight

341.4 g/mol

IUPAC Name

1-benzyl-3-[(2-ethoxyphenoxy)methyl]piperidin-3-ol

InChI

InChI=1S/C21H27NO3/c1-2-24-19-11-6-7-12-20(19)25-17-21(23)13-8-14-22(16-21)15-18-9-4-3-5-10-18/h3-7,9-12,23H,2,8,13-17H2,1H3

InChI Key

QVENGXZAMBTWGK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1OCC2(CCCN(C2)CC3=CC=CC=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.